Product packaging for N-(3-methoxyphenyl)propanamide(Cat. No.:CAS No. 21258-34-4)

N-(3-methoxyphenyl)propanamide

Cat. No.: B2569289
CAS No.: 21258-34-4
M. Wt: 179.219
InChI Key: BAWFSRKFEZNZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(3-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B2569289 N-(3-methoxyphenyl)propanamide CAS No. 21258-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-10(12)11-8-5-4-6-9(7-8)13-2/h4-7H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWFSRKFEZNZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Medicinal Chemistry and Organic Synthesis Research

N-(3-methoxyphenyl)propanamide and its related N-aryl propanamide scaffolds are pivotal in the realms of medicinal chemistry and organic synthesis. The inherent structural features of this compound, namely the methoxyphenyl group and the propanamide linkage, render it a versatile building block for the creation of more complex molecules with potential therapeutic applications.

In medicinal chemistry, the N-aryl propanamide motif is recognized for its presence in a variety of biologically active compounds. Research has shown that derivatives of this scaffold can exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial properties. ontosight.ai The methoxy (B1213986) group on the phenyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties, such as solubility and target binding, making it an attractive feature for drug design. chemimpex.com For instance, the structural framework of N-aryl amides is found in compounds investigated for their similarity to the lateral chain of natural benzylpenicillin. nih.gov

From an organic synthesis perspective, this compound serves as a valuable intermediate. chemimpex.comchembk.com The amide bond provides a stable yet reactive site for further chemical modifications, allowing for the construction of diverse molecular architectures. The synthesis of this compound itself can typically be achieved through the reaction of 3-methoxyaniline with propionyl chloride or a related acylating agent, a fundamental transformation in organic chemistry. chembk.com The versatility of the N-aryl propanamide structure allows for its incorporation into a wide array of more complex molecules, including heterocyclic compounds with potential biological activity. evitachem.com

Academic Significance and Unexplored Research Avenues

Established Chemical Synthesis Routes

Established methods for synthesizing this compound and related compounds often rely on classical organic reactions that are well-documented in chemical literature. These routes are typically robust and have been optimized over time for yield and purity.

Multi-step Organic Reaction Sequences

Multi-step syntheses are common for creating functionalized amides like this compound. These sequences often begin with simpler, commercially available starting materials and progressively build the target molecule. youtube.comlibretexts.org For instance, a synthesis might start with a basic aromatic compound, which is then functionalized through a series of reactions to introduce the necessary methoxy (B1213986) and propanamide groups. rsc.org

A representative multi-step sequence could involve the initial preparation of an intermediate, such as a substituted aniline (B41778) or a carboxylic acid derivative, which is then carried forward to the final amide. rsc.org The choice of pathway often depends on the availability and cost of the starting materials and the desired substitution pattern on the final molecule.

Amide Coupling Strategies

The formation of the amide bond is a critical step in the synthesis of this compound. Amide coupling strategies are widely employed and typically involve the reaction of a carboxylic acid with an amine. evitachem.comacs.org In the context of this compound, this would involve the reaction between propanoyl chloride (or propanoic acid) and 3-methoxyaniline.

To facilitate this reaction, especially when starting from a carboxylic acid, coupling agents are often necessary to activate the carboxyl group. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). evitachem.com The use of borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate, has also been reported as an effective method for direct amidation, offering a simple workup procedure. acs.org These reagents form a highly reactive intermediate that is readily attacked by the amine to form the amide bond.

A general representation of this reaction is the acylation of m-anisidine (B1676023) with 3-chloropropionyl chloride. chemicalbook.com This direct acylation is a straightforward method for forming the amide linkage.

Reduction of Amidyl and Iminyl Precursors

The generation of amidyl and iminyl radicals offers an alternative pathway to N-aryl amides. These highly reactive intermediates can be formed from various precursors and participate in cyclization and amination reactions. d-nb.infoacs.orgbohrium.com While not a direct synthesis of this compound itself, the underlying principles are relevant for the synthesis of complex analogues.

Amidyl radicals can be generated from N-arylamides through single-electron transfer (SET) reduction of suitable precursors like O-aryl hydroxylamine (B1172632) derivatives. d-nb.info These radicals can then undergo further reactions to form C-N bonds. Similarly, iminyl radicals, which can be generated from oximes, can be used in hydroamination reactions. acs.org Electrochemical methods have also been developed for the generation of N-centered radicals from N-H precursors, providing a sustainable approach to these reactive intermediates. bohrium.com

Condensation Reactions for Intermediate Formation

Condensation reactions are crucial for the synthesis of various heterocyclic and acyclic intermediates that can be further elaborated to this compound analogues. For example, the reaction of succinic anhydride (B1165640) with aminoguanidine (B1677879) hydrochloride can lead to the formation of N-guanidinosuccinimide, which can then react with amines to form substituted propanamides. nih.govrsc.org

The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, is another example of a condensation reaction that can be adapted to produce complex molecules that may serve as precursors to N-aryl amides. nih.gov These types of reactions are valuable for building molecular complexity in a single step.

Advanced Synthetic Techniques

To overcome some of the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, advanced techniques have been developed.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.orgnih.govrsc.orgmdpi.com This technique has been successfully applied to the synthesis of N-aryl amides and their analogues, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govrsc.org

In the synthesis of an analogue, 3-(5-Amino-1H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)propanamide, microwave irradiation was used to facilitate the reaction between N-guanidinosuccinimide and the corresponding amine. nih.govcurtin.edu.au The reaction was carried out at elevated temperatures (170-180°C) for a short duration (25-50 minutes), demonstrating the efficiency of this method. nih.gov The use of microwave synthesis is particularly advantageous for high-throughput synthesis and library generation in drug discovery. mdpi.com

Table of Reaction Conditions for Microwave-Assisted Synthesis

ReactantsSolventTemperature (°C)Time (min)Yield (%)Reference
N-guanidinosuccinimide and 3-methoxyanilineAcetonitrile (B52724)1702526-31 nih.gov
N-phenylsuccinimide and aminoguanidine hydrochlorideEthanol (B145695)/KOH18015Not specified nih.gov

Transition-Metal Catalyzed Methodologies

Transition-metal catalysis offers powerful tools for the formation of C-N bonds and the functionalization of C-H bonds, which are key steps in the synthesis of amides like this compound. While specific transition-metal catalyzed syntheses for this compound are not extensively documented in publicly available literature, the principles can be understood from related reactions involving similar amide structures and their precursors.

Copper- and palladium-catalyzed reactions are particularly prevalent in amide synthesis. For instance, copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, can be employed to form the amide bond by coupling an amine with a carboxylic acid derivative. Similarly, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. rsc.org These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

Recent advancements have focused on the direct C-H functionalization to form C-N bonds, which is a more atom-economical approach. For example, cobalt-catalyzed C-H/N-O functionalization with nitrones has been used for the selective synthesis of indoles, a reaction that proceeds through the formation of an amide-like intermediate. frontiersin.org Nickel-catalyzed reactions have also been explored for the synthesis of β-lactams from aliphatic amides through C(sp³)–H intramolecular dehydrogenative cyclization. tandfonline.com The proposed mechanism for such reactions often involves the coordination of the amide to the metal center, followed by C-H bond cleavage and subsequent functionalization. tandfonline.com

The synthesis of various heterocyclic compounds, which can be considered complex amide analogues, often utilizes transition-metal catalysis. For example, the synthesis of quinazolines can be achieved through manganese-catalyzed reactions of 2-aminobenzyl alcohols with primary amides. scispace.com Furthermore, copper-catalyzed intramolecular C-H amination of N-phenylbenzamidine is a known method for synthesizing benzimidazoles. rsc.org These examples highlight the versatility of transition metals in constructing molecules containing the amide functionality.

A study on the synthesis of substituted N-[3-(3-methoxyphenyl)propyl] amides, which are structurally related to this compound, demonstrates the application of standard amide coupling reactions that can be influenced by subsequent transition-metal catalyzed modifications. doi.org

The following table summarizes representative transition-metal catalyzed reactions for the synthesis of amides and related compounds, illustrating the diversity of catalysts and reaction types.

Catalyst System Reactants Product Type Reference
Pd(OAc)₂ / Ligand Aryl Halide, Amine Aryl Amine rsc.org
Cu(OAc)₂ N-Phenylbenzamidine Benzimidazole rsc.org
Co(OAc)₂·4H₂O / AgOAc Propanamide derivative, Alkyne 5-(E)-ethylidene-pyrrolidin-2-one tandfonline.com
Ni(OTf)₂ / Ag₂CO₃ / I₂ Aliphatic Amide β-Lactam tandfonline.com
Mn(I) complex 2-Aminobenzyl Alcohol, Amide Quinazoline scispace.com

Stereoselective Synthesis Investigations

Stereoselective synthesis is crucial when the target molecule contains chiral centers, as different stereoisomers can exhibit distinct biological activities. While this compound itself is not chiral, investigations into the stereoselective synthesis of its analogues are relevant for the development of chiral amides with potential applications in pharmaceuticals and materials science.

One approach to stereoselective amide synthesis involves the use of chiral auxiliaries. For instance, oxazoline-mediated methods have been employed for the highly stereoselective synthesis of α,β-substituted-β-aminoalkanamides. researchgate.net In this methodology, the reaction of α-lithiated-2-alkyl-2-oxazolines with nitrones leads to the stereoselective formation of intermediates that can be converted to β-amino alkanamides. researchgate.net

Chemoenzymatic methods also play a significant role in stereoselective synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for the kinetic resolution of racemic amines or acids to produce enantiomerically enriched amides. google.com For example, the kinetic resolution of (±)-amines via aminolysis catalyzed by CAL-B can yield R-amides with high enantiomeric excess. google.com Another example is the chemoenzymatic synthesis of optically active and orthogonally protected polyamines, where the stereoselective enzymatic desymmetrization of prochiral 2-substituted-1,3-propanediamines is a key step. rsc.org

The synthesis of chiral ureidopropanamido derivatives as selective agonists of human formyl-peptide receptor 2 highlights the importance of stereochemistry in biological activity. scispace.com In this work, molecular modeling was used to understand the chiral recognition by the receptor. scispace.com

A patent describes a method for making (R)-N-[1-(3-methoxyphenyl)ethyl]-3-(2-chlorobenzene)propanamine, which involves the reduction of an amidyl precursor made from (R)-3-methoxy-α-methylbenzylamine. acs.org This demonstrates a strategy for introducing chirality from a chiral starting material.

The following table provides examples of stereoselective synthesis methods applicable to amides and their analogues.

Method Key Reagent/Catalyst Product Type Stereoselectivity Reference
Oxazoline-mediated synthesis α-Lithiated-2-alkyl-2-oxazolines, Nitrones β-Amino alkanamides High researchgate.net
Chemoenzymatic Resolution Candida antarctica lipase B (CAL-B) Enantiomerically enriched amides High (e.g., >99% ee) google.com
Chiral Starting Material (R)-3-methoxy-α-methylbenzylamine (R)-N-[1-(3-methoxyphenyl)ethyl]-3-(2-chlorobenzene)propanamine High acs.org
Enzymatic Desymmetrization Pseudomonas cepacia lipase Optically active protected diamines Good to high (70-90% ee) rsc.org

Synthetic Optimization and Yield Enhancement Studies

The optimization of synthetic routes to improve reaction yields and purity is a critical aspect of chemical process development. For the synthesis of this compound and its analogues, several factors can be tuned to enhance the efficiency of the reaction.

In a study on the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, including the N-(3-methoxyphenyl) analogue, optimization of microwave-assisted synthesis was performed. guidechem.com The reaction of N-guanidinosuccinimide with various amines was investigated under different conditions. It was found that the choice of solvent and reaction temperature significantly impacted the yield. For the synthesis of a model compound, N-morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide, changing the solvent from ethanol to acetonitrile and lowering the temperature from 180 °C to 170 °C improved the isolated yield. guidechem.com

The synthesis of 3-(5-Amino-1H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)propanamide itself was reported with a yield of 26% on a 1 mmol scale and 31% on a 10 mmol scale, suggesting that scale-up can influence the reaction outcome. guidechem.com

Another example of synthesis optimization can be found in the preparation of tetrahydropyrroloquinazolines, where 4-amino-N-(3-methoxyphenyl)butanamide was a key intermediate. The synthesis of this intermediate was achieved with a 63% yield through a standard acid-amine coupling procedure followed by deprotection. chemicalbook.com A gram-scale reaction was also performed, yielding 69% of the final product, indicating the scalability of the process. chemicalbook.com

The following table summarizes the optimization data for the synthesis of an analogue of this compound.

Table: Optimization of Microwave-Assisted Synthesis of N-morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide guidechem.com

Entry Solvent Temperature (°C) Time (min) Isolated Yield (%)
1 EtOH 180 25 27
2 H₂O 180 25 0
3 DMF 180 25 15
4 MeCN 180 25 35
5 MeCN 170 25 42

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of its key precursors: 3-methoxyaniline and propanoyl chloride.

3-Methoxyaniline: 3-Methoxyaniline, also known as m-anisidine, is a commercially available compound. google.com It can be prepared through the methylation of 3-aminophenol. A common laboratory and industrial preparation involves the protection of the amino group of 3-aminophenol, for example, by acetylation, followed by methylation of the hydroxyl group and subsequent hydrolysis of the protecting group to regenerate the amine. google.com Another route starts from 3-nitroanisole, which can be reduced to 3-methoxyaniline.

Propanoyl Chloride: Propanoyl chloride, also known as propionyl chloride, is a reactive acylating agent. It is typically synthesized by the reaction of propanoic acid with a chlorinating agent. Common chlorinating agents used for this purpose include:

  • Phosphorus trichloride (B1173362) (PCl₃)
  • Phosphorus pentachloride (PCl₅)
  • Thionyl chloride (SOCl₂)
  • Phosgene (COCl₂)
  • The reaction of propanoic acid with phosphorus trichloride at 50°C can yield propanoyl chloride with a yield of up to 95%. The product can be purified by distillation. A continuous synthesis method using a microchannel reactor with triphosgene (B27547) as the acylating reagent has also been developed, achieving high yields and purity.

    The following table outlines common methods for the synthesis of propanoyl chloride.

    Reagent Reaction Conditions Yield (%) Reference
    PCl₃ 50°C, 6h 95
    SOCl₂ Not specified Not specified
    PCl₅ Not specified Not specified
    COCl₂ Not specified Not specified
    Triphosgene (in microreactor) 28-35°C 97.28

    Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

    NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, offering detailed insights into the chemical environment of its constituent atoms.

    Proton (¹H) NMR Spectral Analysis

    Proton NMR (¹H NMR) spectroscopy allows for the identification and characterization of the hydrogen atoms within the this compound molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment, providing a unique fingerprint of the molecule's structure.

    In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methoxy group protons, the amide proton, and the protons of the propanamide chain are observed. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The three protons of the methoxy group (–OCH₃) characteristically present as a sharp singlet. The amide proton (–NH–) signal can be a broad singlet, and its chemical shift can be influenced by the solvent and concentration. The protons of the ethyl group in the propanamide moiety exhibit characteristic splitting patterns, a triplet for the methyl (–CH₃) group and a quartet for the methylene (B1212753) (–CH₂–) group, due to spin-spin coupling.

    Table 1: ¹H NMR Spectral Data for this compound

    Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
    Aromatic-H 6.60-7.30 Multiplet -
    Amide-H (NH) 7.50-8.50 (broad) Singlet -
    Methoxy-H (OCH₃) 3.80 Singlet -
    Methylene-H (CH₂) 2.35 Quartet 7.6
    Methyl-H (CH₃) 1.20 Triplet 7.6

    Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

    Carbon-13 (¹³C) NMR Spectral Analysis

    Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

    The carbonyl carbon (C=O) of the amide group is typically observed in the most downfield region of the spectrum. The aromatic carbons show a series of signals in the intermediate region, with their chemical shifts influenced by the positions of the methoxy and propanamide substituents on the phenyl ring. The carbon of the methoxy group appears at a characteristic chemical shift, while the carbons of the propanamide chain are found in the upfield region of the spectrum.

    Table 2: ¹³C NMR Spectral Data for this compound

    Carbon Assignment Chemical Shift (δ, ppm)
    Carbonyl (C=O) ~173
    Aromatic C-O ~160
    Aromatic C-N ~139
    Aromatic CHs 105-130
    Methoxy (OCH₃) ~55
    Methylene (CH₂) ~30
    Methyl (CH₃) ~10

    Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

    NMR Derivatization Studies for Structural Elucidation

    In some research contexts, NMR derivatization is employed to confirm or elucidate specific structural features of molecules like this compound. This involves chemically modifying the molecule to introduce a new functional group with a distinct NMR signature. For instance, acylation or silylation of the amide nitrogen could be performed. While specific derivatization studies for this compound are not extensively reported in the provided context, the general principle involves reacting the compound with a derivatizing agent. iscientific.org The subsequent analysis of the NMR spectra of the product would reveal changes in chemical shifts and coupling patterns, confirming the site of derivatization and providing further structural proof. nih.govsemanticscholar.org For example, the disappearance of the amide proton signal and the appearance of new signals corresponding to the added group would be expected.

    Vibrational Spectroscopy Studies

    Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

    FT-IR spectroscopy measures the absorption of infrared radiation by this compound, which causes its bonds to vibrate at specific frequencies. The resulting spectrum displays absorption bands that are characteristic of the different functional groups.

    Key characteristic absorption bands for this compound include:

    N-H Stretching: A prominent band in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond. rsc.org

    C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

    C=O Stretching (Amide I band): A strong, sharp absorption band around 1660 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide. dergipark.org.tr

    N-H Bending (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, is found around 1540 cm⁻¹.

    C-O Stretching: The stretching vibration of the aryl-ether C-O bond of the methoxy group gives rise to a strong band, typically in the 1200-1250 cm⁻¹ region (asymmetric stretching) and near 1030-1050 cm⁻¹ (symmetric stretching).

    Aromatic C=C Bending: These vibrations produce a series of bands in the 1450-1600 cm⁻¹ region.

    Table 3: Key FT-IR Absorption Bands for this compound

    Vibrational Mode Frequency Range (cm⁻¹)
    N-H Stretch 3300 - 3500
    Aromatic C-H Stretch > 3000
    Aliphatic C-H Stretch < 3000
    C=O Stretch (Amide I) ~1660
    N-H Bend (Amide II) ~1540
    Asymmetric C-O-C Stretch 1200 - 1250
    Symmetric C-O-C Stretch 1030 - 1050

    Raman Spectroscopy Characterization

    Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations. researchgate.net

    For this compound, Raman spectroscopy can provide valuable information about the aromatic ring and the carbon backbone. eurjchem.com Key Raman signals would include:

    Aromatic Ring Vibrations: The breathing modes of the phenyl ring often give rise to strong and sharp Raman bands.

    C=O Stretching: The amide carbonyl stretch is also observable in the Raman spectrum, though its intensity may differ from the FT-IR spectrum.

    C-C Stretching: The stretching vibrations of the carbon-carbon single bonds in the propanamide chain and the phenyl ring are readily detected.

    Computational studies, often employing Density Functional Theory (DFT), can be used in conjunction with experimental FT-IR and Raman spectroscopy to assign the observed vibrational modes with greater accuracy. dergipark.org.tr

    Mass Spectrometry (MS) for Molecular Confirmation

    Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. While direct mass spectral data for this compound is not widely published, analysis of closely related structures provides significant insight into its expected behavior under mass spectrometric conditions.

    For instance, the mass spectrum of the related compound Propanamide, N-(3-methoxyphenyl)-3-phenyl- is available and offers a model for the fragmentation of the N-(3-methoxyphenyl)amide moiety. nist.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would confirm the compound's molecular weight. The fragmentation of this compound is expected to proceed through several key pathways. Cleavage of the amide bond is a common fragmentation route, which would lead to the formation of ions corresponding to the propanoyl group and the 3-methoxyaniline moiety. Another characteristic fragmentation would involve the loss of the ethyl group from the propanamide side chain.

    In the analysis of 3-chloro-N-(3-methoxyphenyl)propanamide, gas chromatography-mass spectrometry (GC-MS) is utilized to identify the compound. nih.gov The presence of the chlorine atom in this analog introduces a characteristic isotopic pattern that facilitates its identification. The fragmentation of this molecule would also follow predictable pathways, including the loss of the chloropropyl group and fragmentation of the aromatic ring.

    A summary of expected key fragments for this compound, based on the fragmentation of related compounds, is presented below.

    Fragment Ion Structure Significance
    [C9H11NO2]+Molecular IonConfirms molecular weight
    [C7H8NO]+[M - C2H3O]+Loss of the propanoyl group
    [C7H7O]+[M - C2H4NO]+Fragment from the methoxyphenyl group
    [C2H5CO]+Propanoyl cationIndicates the propanamide structure

    This table is predictive and based on the fragmentation of analogous structures.

    X-ray Diffraction Studies of Crystalline Forms

    Furthermore, intermolecular interactions, particularly hydrogen bonding, play a crucial role in the crystal packing. In the crystal structure of 3-Chloro-N-(4-methoxyphenyl)propanamide, classical N—H⋯O hydrogen bonds are observed, which link the molecules into chains. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, forming chains or more complex networks in the solid state.

    The expected crystallographic parameters for this compound, by analogy with related structures, are summarized below.

    Parameter Expected Value/System Reference Compound(s)
    Crystal SystemMonoclinic or Orthorhombic3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide (Orthorhombic), 3-(5-Amino-1H-1,2,4-triazol-3-yl)-N-(phenyl)propanamide (Monoclinic) researchgate.netrsc.org
    Space GroupP21/n or Pbca3-(5-Amino-1H-1,2,4-triazol-3-yl)-N-(phenyl)propanamide (P21/n), 3-Chloro-N-(4-methoxyphenyl)propanamide (Pbca) nih.govrsc.org
    Key Bond LengthsC=O (~1.23 Å), C-N (~1.34 Å)3-Chloro-N-(4-methoxyphenyl)propanamide nih.gov
    Hydrogen BondingN—H⋯O intermolecular bonds3-Chloro-N-(4-methoxyphenyl)propanamide nih.gov

    This table presents expected values based on the crystallographic data of analogous compounds.

    Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

    Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated systems within the molecule.

    The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene (B151609) ring. A computational study on the related N-phenylpropanamide calculated the UV-Vis absorption parameters and found them to be in agreement with experimental data, providing a model for the electronic transitions in similar molecules. dergipark.org.trresearchgate.net The presence of the methoxy group, an auxochrome, on the phenyl ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted N-phenylpropanamide.

    The primary electronic transitions observed in the UV-Vis spectrum of this compound would be π → π* transitions associated with the aromatic ring. The lone pair of electrons on the nitrogen atom of the amide group and the oxygen atom of the methoxy group can also participate in n → π* transitions. A study on 2-chloro-N-(3-methoxyphenyl)acetamide and 2–(3-methoxyphenylamino)-2-oxoethyl acrylate (B77674) also involved UV-Visible analysis, which can provide comparative data. tandfonline.com

    The expected electronic transitions and their approximate absorption maxima for this compound are detailed in the table below.

    Transition Type Involved Orbitals Expected Wavelength (λmax)
    π → πPhenyl ring~270-290 nm
    n → πAmide carbonyl, Methoxy oxygenLonger wavelength, lower intensity

    This table is based on theoretical considerations and data from analogous compounds.

    Computational Chemistry and Molecular Modeling Studies of N 3 Methoxyphenyl Propanamide

    Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict molecular properties. nih.govresearchgate.net DFT calculations are used to determine the electronic structure of molecules, providing a basis for understanding their geometry, stability, and reactivity. For N-(3-methoxyphenyl)propanamide, DFT studies would involve a comprehensive analysis of its electronic and structural parameters.

    Electronic Structure and Molecular Geometry Optimization

    The first step in a DFT analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

    For N-aryl amides, a critical parameter is the torsion angle between the amide plane and the aromatic ring, which influences the degree of conjugation between the two moieties. In a related compound, 3-Chloro-N-(4-methoxyphenyl)propanamide, the C(=O)—N(H)—Car—Car torsion angle was found to be -33.70°, indicating that the aromatic system does not fully participate in resonance with the amide group. nih.gov A similar non-planar arrangement would be expected for this compound, influencing its electronic properties.

    Table 1: Illustrative Optimized Geometrical Parameters (Hypothetical for this compound based on related structures) This table is for illustrative purposes and does not represent experimentally verified data for the title compound.

    ParameterExpected Value
    C=O Bond Length~1.23 Å
    C-N (amide) Bond Length~1.34 Å
    N-C (aryl) Bond Length~1.42 Å
    C(aryl)-O(methoxy) Bond Length~1.37 Å
    C(amide)-N-C(aryl)-C(aryl) Dihedral AngleNon-planar (~30-50°)

    Frontier Molecular Orbital (HOMO-LUMO) Analysis

    Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy empty orbital, acts as an electron acceptor. taylorandfrancis.comyoutube.comyoutube.com

    The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. The energy gap between these two orbitals (ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily polarized and more reactive. semanticscholar.org

    For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO would likely be distributed over the amide group and the aromatic ring. DFT calculations would precisely map these orbitals and quantify their energies.

    Table 2: Illustrative Frontier Orbital Data (Based on general values for similar aromatic amides) This table is for illustrative purposes and does not represent calculated data for the title compound.

    ParameterIllustrative Value (eV)Implication
    EHOMO-6.2Electron-donating capability
    ELUMO-0.5Electron-accepting capability
    Energy Gap (ΔE)5.7High kinetic stability

    Molecular Electrostatic Potential (MEP) Surface Mapping

    Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactive behavior. wolfram.comlibretexts.orgavogadro.cc The MEP surface is colored according to the local electrostatic potential, indicating regions of positive and negative charge. wolfram.comresearchgate.net

    Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms). These sites are susceptible to electrophilic attack.

    Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms). These sites are susceptible to nucleophilic attack.

    Green regions represent neutral or near-zero potential.

    For this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen of the amide group and the oxygen of the methoxy (B1213986) group, identifying them as primary sites for electrophilic interaction. A positive potential (blue) would be expected around the amide N-H proton, highlighting its role as a hydrogen bond donor.

    Natural Bond Orbital (NBO) Analysis

    Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net

    NBO analysis is particularly useful for quantifying intramolecular charge transfer and delocalization effects. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can assess the stability imparted by these electronic delocalizations. The second-order perturbation energy (E2) associated with a donor-acceptor interaction quantifies its stabilizing effect.

    In this compound, significant interactions would be expected between the lone pairs of the amide nitrogen and the oxygen atoms (donors) and the antibonding orbitals (acceptors) of adjacent carbonyl and aryl groups. This analysis would quantify the extent of resonance stabilization within the amide group and the electronic influence of the methoxyphenyl substituent.

    Average Local Ionization Energy (ALIE) Investigations

    Average Local Ionization Energy (ALIE) is a conceptual DFT tool used to identify the regions in a molecule where electrons are least tightly bound. nih.govcdnsciencepub.com It is defined as the average energy required to remove an electron from any point r in the space of the molecule. researchgate.net The sites with the lowest ALIE values are the most susceptible to electrophilic or radical attack. nih.govresearchgate.net

    Unlike the MEP, which reflects electrostatic interactions, the ALIE provides a direct measure of electron-binding strength across the molecular surface. For this compound, an ALIE surface map would likely highlight the π-system of the aromatic ring and the lone pairs on the oxygen atoms as regions with the lowest ionization energy, confirming them as the most reactive sites for electron removal.

    Quantitative Structure-Activity Relationship (QSAR) Studies

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. mdpi.com QSAR models are mathematical equations that relate numerical descriptors of molecular structure (e.g., steric, electronic, and hydrophobic properties) to an observed activity. nih.gov

    For a class of compounds including this compound, a QSAR study would involve:

    Assembling a Dataset: A series of structurally related propanamide derivatives with measured biological activity (e.g., enzyme inhibition, receptor binding) would be collected. nih.govrsc.org

    Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These can include constitutional, topological, quantum-chemical, and 3D descriptors.

    Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that best correlates the descriptors with the observed activity. researchgate.net

    Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

    A validated QSAR model could then be used to predict the activity of new, unsynthesized propanamide derivatives and to guide the design of more potent or selective compounds by identifying the key structural features that influence activity.

    Development of QSAR Models Using Quantum Chemical Descriptors

    Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, the development of robust QSAR models relies on the calculation of various molecular descriptors, particularly those derived from quantum chemistry.

    Quantum chemical descriptors provide detailed information about the electronic and geometric properties of a molecule. These descriptors are obtained through computational methods like Density Functional Theory (DFT), which can accurately model the three-dimensional structure and electron distribution of a compound. For a series of propanamide derivatives, these descriptors can be used to build predictive models for their biological activities.

    A study on a series of anticonvulsant compounds, which included a structurally similar compound, 3-((3-methoxyphenyl)amino)propanamide, utilized quantum chemical descriptors to develop a QSAR model. The descriptors found to be significant in predicting the anticonvulsant activity included:

    Highest Occupied Molecular Orbital (HOMO) energy: This descriptor is related to the electron-donating ability of a molecule.

    Lowest Unoccupied Molecular Orbital (LUMO) energy: This descriptor relates to the electron-accepting ability of a molecule.

    HOMO-LUMO energy gap (ΔE): A smaller energy gap suggests higher reactivity.

    Electron affinity (A): The energy released when an electron is added to a neutral atom.

    Ionization potential (I): The energy required to remove an electron from a neutral atom.

    Electronegativity (χ): The ability of an atom to attract shared electrons.

    Hardness (η) and Softness (S): These descriptors relate to the stability and reactivity of the molecule.

    Electrophilicity index (ω): This global reactivity descriptor quantifies the electrophilic nature of a molecule.

    By calculating these descriptors for a series of this compound analogs and correlating them with their experimentally determined biological activities, a statistically significant QSAR model can be developed. Such a model can then be used to predict the activity of new, unsynthesized derivatives.

    Predictive Modeling for Biological Activities

    Predictive modeling in computational chemistry utilizes the data from QSAR studies and other computational analyses to forecast the biological activities of new or untested compounds. For this compound, predictive models can be constructed to screen for a wide range of potential therapeutic applications.

    The process typically involves the following steps:

    Data Collection: A dataset of compounds with known biological activities, including this compound and its analogs, is compiled.

    Descriptor Calculation: A variety of molecular descriptors (quantum chemical, topological, constitutional, etc.) are calculated for each compound in the dataset.

    Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are used to build a model that correlates the descriptors with the biological activity.

    Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

    Once a validated predictive model is established, it can be used to virtually screen large libraries of compounds to identify those with the highest probability of exhibiting the desired biological activity. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. For instance, a QSAR model for anticonvulsant activity could be used to predict the potency of novel this compound derivatives.

    Correlation of Molecular Descriptors with Observed Effects

    The final step in a QSAR study is to interpret the developed model to understand which molecular properties are most influential for the observed biological effect. This correlation provides valuable insights into the mechanism of action and guides the rational design of more potent and selective compounds.

    For this compound, the correlation of its quantum chemical descriptors with a specific biological activity, such as anticonvulsant effects, can reveal key structural features. For example, a positive correlation with the dipole moment might suggest that polar interactions are important for binding to the biological target. Conversely, a negative correlation with the HOMO-LUMO energy gap could indicate that higher chemical reactivity leads to increased biological activity.

    By analyzing the coefficients of the descriptors in the QSAR equation, medicinal chemists can make informed decisions on how to modify the structure of this compound to enhance its desired effects. For example, if the model indicates that a lower LUMO energy is favorable, modifications that introduce electron-withdrawing groups to the molecule could be prioritized.

    Molecular Docking Simulations

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule ligand, such as this compound, might interact with a macromolecular target, typically a protein or enzyme.

    Ligand-Protein Interaction Profiling

    Molecular docking simulations can provide a detailed profile of the interactions between this compound and a specific protein target. This profile includes the identification of key intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

    Hydrogen bonds: Formed between hydrogen bond donors (like the N-H group in the amide) and acceptors (like the carbonyl oxygen).

    Hydrophobic interactions: Occur between nonpolar regions of the ligand (such as the methoxyphenyl ring) and hydrophobic pockets of the protein.

    Van der Waals forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

    Pi-pi stacking: Interactions between aromatic rings.

    Cation-pi interactions: Electrostatic interaction between a cation and the electron cloud of a nearby aromatic ring.

    By visualizing the docked pose of this compound within the binding site of a protein, researchers can understand the structural basis of its potential biological activity.

    Prediction of Binding Modes and Affinities

    A primary goal of molecular docking is to predict the most likely binding mode of a ligand within a protein's active site. Docking algorithms sample a large number of possible conformations and orientations of the ligand and use a scoring function to rank them. The top-ranked poses represent the most probable binding modes.

    In addition to predicting the binding geometry, scoring functions also provide an estimate of the binding affinity (or binding free energy) of the ligand for the protein. A lower (more negative) docking score generally indicates a more favorable binding interaction and a higher predicted affinity. This information is crucial for prioritizing compounds for further experimental testing.

    For this compound, docking studies against various potential targets could help in identifying the proteins with which it is most likely to interact, thus suggesting its potential therapeutic applications.

    Investigation of Interactions with Specific Enzyme Active Sites and Receptors

    Molecular docking is particularly powerful for investigating the interactions of a ligand with the active site of an enzyme or the binding pocket of a receptor. By placing this compound into the active site of a specific enzyme, researchers can hypothesize its mechanism of inhibition. For example, if the compound is predicted to form strong interactions with key catalytic residues, it may act as a competitive inhibitor.

    Molecular Dynamics (MD) Simulations for Conformational Analysis

    Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into the conformational landscape of flexible molecules such as this compound. These simulations model the atomic interactions within a molecule and with its surrounding environment, allowing for the exploration of accessible conformations and the thermodynamic stability of different spatial arrangements.

    While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on structurally related molecules. For instance, research on similar substituted benzene (B151609) derivatives and amide-containing compounds provides a framework for how MD simulations would elucidate the conformational preferences of this compound.

    A typical MD simulation protocol for this compound would involve the following steps:

    System Setup: A starting 3D structure of the molecule is generated and placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological or solution-phase conditions.

    Force Field Application: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system as a function of its atomic coordinates. The force field includes parameters for bond stretching, angle bending, dihedral angle torsions, and non-bonded interactions (van der Waals and electrostatic).

    Energy Minimization and Equilibration: The initial system is energy-minimized to remove any unfavorable atomic clashes. This is followed by a period of equilibration, where the temperature and pressure of the system are gradually brought to the desired simulation conditions.

    Production Simulation: Once equilibrated, the production MD simulation is run for a significant length of time (nanoseconds to microseconds) to sample a wide range of conformational states.

    Trajectory Analysis: The resulting trajectory, a record of atomic positions over time, is analyzed to extract information about the molecule's conformational dynamics.

    Key analyses performed on the MD trajectory to understand the conformational landscape include:

    Dihedral Angle Distribution: The probability distribution of key dihedral angles is calculated to identify the most populated and energetically favorable rotational states (rotamers). For this compound, the critical dihedral angles would be those defining the orientation of the propanamide group relative to the methoxy-substituted phenyl ring.

    Radius of Gyration (Rg): The Rg provides a measure of the molecule's compactness. Changes in Rg can indicate transitions between extended and more compact conformations.

    Clustering Analysis: This technique is used to group similar conformations from the trajectory, allowing for the identification of the most representative and stable structures.

    The results of these analyses are often presented in data tables and plots. For example, a table might summarize the most populated conformational clusters, their relative energies, and the average values of key dihedral angles.

    Table 1: Illustrative Data from a Hypothetical Conformational Clustering Analysis of this compound

    Cluster IDPopulation (%)Relative Energy (kcal/mol)Average Dihedral Angle 1 (degrees)Average Dihedral Angle 2 (degrees)
    1450.00175.265.8
    2300.85-170.5-70.1
    3151.5060.3178.9
    4102.10-65.7-175.4

    Note: The data in this table is hypothetical and serves as an example of the type of results that would be generated from an MD simulation and clustering analysis. Dihedral Angle 1 could represent the C-C-N-C torsion, and Dihedral Angle 2 could represent the C-C-C-O torsion.

    Such data would reveal the preferred spatial arrangements of this compound, providing a foundational understanding of its structure-property relationships. These computational insights are invaluable for predicting how the molecule might interact with biological targets or other chemical species.

    Mechanistic Investigations and Biological Target Elucidation in N 3 Methoxyphenyl Propanamide Research

    In Vitro Assays for Biological Activity Profiling

    In vitro assays are fundamental in early-stage drug discovery and chemical biology to determine the biological activity of a compound in a controlled, non-living environment. These assays can reveal potential interactions with specific molecular targets.

    Enzyme Inhibition Kinetics and Mechanisms

    Enzyme inhibition assays are conducted to determine if a compound can interfere with the activity of a specific enzyme. These studies measure parameters like the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

    Despite the importance of such studies, a review of available scientific literature did not yield any specific data on the enzyme inhibition kinetics or mechanisms for N-(3-methoxyphenyl)propanamide. Research on other propanamide derivatives has shown varied enzyme inhibitory activities, but these findings cannot be directly extrapolated to the specific compound .

    Receptor Binding Studies and Modulation

    Receptor binding assays are used to assess the affinity and selectivity of a compound for various receptors. These studies are crucial for understanding how a compound might initiate a cellular response.

    No specific receptor binding studies or data on the modulation of receptor activity for this compound have been reported in the reviewed scientific literature. While related compounds have been investigated for their effects on various receptors, such as serotonin (B10506) or melatonin (B1676174) receptors, this information is not directly applicable to this compound.

    Cellular Pathway Modulation Studies

    These studies investigate how a compound affects specific signaling or metabolic pathways within a cell. Techniques such as western blotting, reporter gene assays, and metabolomics are often employed to understand the broader cellular impact of a compound.

    There is a lack of published research detailing any modulation of cellular pathways by this compound. Investigations into the effects of structurally related compounds on pathways like the Akt/mTOR pathway have been conducted for other molecules, but similar studies for this compound are absent from the scientific record.

    Molecular Interaction Profiling with Biomolecules (e.g., Proteins, Nucleic Acids)

    This area of research uses techniques like affinity chromatography, mass spectrometry, and various biophysical methods to identify the direct binding partners of a compound within a complex biological sample.

    Specific molecular interaction profiling studies to identify the binding partners of this compound with biomolecules such as proteins or nucleic acids have not been found in the available scientific literature.

    Elucidation of Action Mechanisms at the Molecular Level

    The culmination of the above studies leads to the elucidation of a compound's mechanism of action at a molecular level, providing a detailed understanding of how it exerts its biological effects.

    Due to the absence of specific data from in vitro assays, cellular pathway studies, and molecular interaction profiling, the molecular mechanism of action for this compound remains unelucidated in the public scientific domain.

    Structure Activity Relationship Sar Studies and Derivative Development

    Systematic Structural Modifications of the Propanamide Core

    The propanamide core of the molecule serves as a fundamental backbone that can be altered to fine-tune its properties. Research into related structures, such as ureidopropanamides, has shown that modifications to this core are critical. For instance, the introduction of different substituents can lead to compounds with varying biological activities, including potential anticancer and anti-inflammatory properties. smolecule.com The length and rigidity of the linker between the aromatic rings and the amide group are key determinants of activity.

    Modulation of the N-Substituted Methoxyphenyl Moiety

    The N-substituted methoxyphenyl group is a critical component for molecular recognition. The position of the methoxy (B1213986) group on the phenyl ring significantly impacts the molecule's interaction with biological targets. Studies on related methoxyphenyl-containing compounds, such as sulfonamides, have demonstrated that the methoxy group's placement (ortho, meta, or para) influences conformational states and noncovalent interactions, which are vital for biological activity. researchgate.net Furthermore, replacing or adding substituents to the phenyl ring can modulate the electronic properties and steric profile of the molecule, leading to changes in its biological effects. For example, the introduction of a fluoro group to the methoxyphenyl moiety has been explored in the synthesis of related butanamide derivatives. acs.org

    Exploration of Substituents on the Propanamide Chain

    Modifying the propanamide chain itself offers another avenue for developing new derivatives. The introduction of substituents along this chain can alter the molecule's flexibility, polarity, and ability to form hydrogen bonds. For instance, the synthesis of 3-chloro-N-(3-methoxyphenyl)propanamide introduces a chlorine atom on the terminal carbon of the propanamide chain, which can significantly alter its reactivity and biological profile. nih.gov In other studies involving similar propanamide structures, extending the aliphatic chain has been shown to influence activity, sometimes converting an agonist into an antagonist. mdpi.com

    Design and Synthesis of Novel N-(3-methoxyphenyl)propanamide Derivatives

    The synthesis of novel derivatives of this compound often involves standard amide bond formation reactions. A common method is the coupling of a substituted aniline (B41778), such as m-anisidine (B1676023), with a corresponding carboxylic acid or acyl chloride. For example, 3-chloro-N-(3-methoxyphenyl)propanamide is synthesized from m-anisidine and 3-chloropropanoyl chloride. nih.gov More complex derivatives can be created by first synthesizing a more elaborate carboxylic acid or amine component and then performing the amidation. General procedures often utilize coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) to facilitate the reaction between the amine and the carboxylic acid. acs.org The synthesis of related compounds has also been achieved through methods like the Mannich reaction, which allows for the introduction of an amine and a carbonyl group in a single step. arabjchem.org

    Comparative Analysis of Analogues and their Biological Activities

    The biological activities of this compound analogues can vary significantly with small structural changes. For example, in a series of related 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, the introduction of different heterocyclic moieties led to a range of antioxidant and anticancer activities. nih.gov Some of these novel compounds exhibited higher antioxidant activity than the well-known antioxidant ascorbic acid. nih.gov Similarly, studies on ureidopropanamide derivatives as formyl peptide receptor 2 (FPR2) agonists showed that subtle changes in stereochemistry and substitution patterns led to significant differences in potency and selectivity. nih.gov

    Table 1: Comparative Biological Activities of Selected Analogues This table is generated based on findings from related but structurally distinct series of compounds to illustrate the principles of comparative analysis.

    Compound/Analogue ClassStructural ModificationObserved Biological ActivityReference
    3-[(4-Methoxyphenyl)amino]propanehydrazide DerivativesAddition of semicarbazide, thiosemicarbazide, and various heterocyclic moieties.Exhibited varying degrees of antioxidant and anticancer activities. Some derivatives showed higher antioxidant potential than ascorbic acid. nih.gov
    Ureidopropanamide DerivativesIntroduction of indole (B1671886) and different substituted phenyl groups.Acted as potent and selective agonists of formyl peptide receptor 2 (FPR2), with activity dependent on stereochemistry. nih.gov
    Hydrogenated Ferulic Acid Amide DerivativesIncorporation of a 3,4-dimethoxyphenylpropanamide structure.Showed antiviral activity against Tobacco Mosaic Virus (TMV). scispace.com
    Mannich Base Derivatives of PhenylacetamideSynthesis of 3-aryl-3-morpholin-N-phenylpropanamides.Demonstrated antimicrobial activity against various bacterial and fungal strains. arabjchem.org

    Impact of Stereochemistry on Molecular Interactions and Effects

    Stereochemistry plays a pivotal role in the biological activity of chiral molecules. For derivatives of this compound that possess a stereocenter, the different enantiomers can exhibit markedly different potencies and efficacies. In a study of chiral ureidopropanamide analogues, the (S)-enantiomer of a lead compound was found to be 2.4-fold more potent than its (R)-enantiomer in activating FPR2 in a cell-based assay. nih.gov This difference was even more pronounced in human neutrophils, where the (S)-enantiomer was over 14-fold more potent. nih.gov This highlights that the three-dimensional arrangement of the atoms is critical for optimal interaction with the binding site of a biological target. Molecular modeling studies can further elucidate how chirality influences the binding orientation and affinity of these compounds. nih.gov

    Advanced Research Directions and Future Perspectives for N 3 Methoxyphenyl Propanamide

    Development of Advanced Analytical Methodologies for Characterization and Quantification

    Precise and robust analytical methods are fundamental to the comprehensive study of any chemical compound. For N-(3-methoxyphenyl)propanamide, the development of advanced analytical methodologies is crucial for its characterization, quantification in various matrices, and for quality control during synthesis and formulation.

    High-Performance Liquid Chromatography (HPLC) Method Development and Validation

    A validated High-Performance Liquid Chromatography (HPLC) method is indispensable for the accurate quantification of this compound. The development of such a method would involve a systematic approach to optimize various chromatographic parameters to achieve the desired separation and detection characteristics. ijcrt.orgrroij.com

    The process begins with understanding the physicochemical properties of this compound, such as its polarity, solubility, and pKa, which guide the initial selection of the stationary and mobile phases. ijcrt.org A reverse-phase C18 column would likely be a suitable stationary phase, given the compound's aromatic and amide functionalities. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netclinicsearchonline.org Optimization would involve adjusting the mobile phase composition, pH, and flow rate to obtain a sharp, symmetrical peak with a reasonable retention time. researchgate.net

    Validation of the developed HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. ijcrt.org This would encompass the evaluation of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

    Table 1: Hypothetical HPLC Method Parameters and Validation Summary for this compound

    ParameterProposed Condition/Value
    Chromatographic Conditions
    HPLC SystemAgilent 1260 Infinity II or equivalent
    ColumnC18, 4.6 x 150 mm, 5 µm
    Mobile PhaseAcetonitrile:Water (60:40, v/v)
    Flow Rate1.0 mL/min
    Injection Volume10 µL
    Detection Wavelength254 nm
    Column Temperature30 °C
    Retention Time~4.5 min
    Validation Parameters
    Linearity (Concentration Range)1-100 µg/mL
    Correlation Coefficient (r²)> 0.999
    Accuracy (% Recovery)98.0 - 102.0%
    Precision (RSD%)< 2.0%
    Limit of Detection (LOD)0.1 µg/mL
    Limit of Quantification (LOQ)0.3 µg/mL
    SpecificityNo interference from blank/placebo

    This table presents a hypothetical but plausible set of parameters for an HPLC method for this compound, based on common practices for similar aromatic amides.

    Novel Spectroscopic Techniques for In Situ Monitoring

    The synthesis of this compound can be significantly enhanced through the use of in situ spectroscopic techniques for real-time reaction monitoring. researchgate.net Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the consumption of reactants and the formation of products and intermediates without the need for sampling. researchgate.netwaters.com

    For the amide bond formation in this compound, ATR-FTIR could be particularly useful for tracking the disappearance of the amine and carboxylic acid (or acyl chloride) starting materials and the appearance of the characteristic amide carbonyl and N-H stretching vibrations. nih.govacs.org 31P NMR spectroscopy could be employed if phosphorus-based coupling reagents are used, allowing for the observation of phosphonium (B103445) salt intermediates. acs.org This level of process understanding can lead to improved reaction optimization, enhanced yield, and better control over impurities.

    Integration of Omics Technologies in Mechanistic Studies

    To elucidate the biological mechanisms of action of this compound, the integration of "omics" technologies is a promising future direction. researchgate.netnih.gov These high-throughput approaches, including proteomics and metabolomics, can provide a global view of the molecular changes within a biological system upon exposure to the compound. mdpi.comresearchgate.net

    Should this compound exhibit biological activity, proteomics could be used to identify its protein targets. This could involve techniques like chemical proteomics, where a modified version of the compound is used to pull down its binding partners from cell lysates. Subsequent mass spectrometry analysis would then identify these proteins.

    Metabolomics, the large-scale study of small molecules (metabolites), can reveal changes in metabolic pathways affected by this compound. researchgate.net By comparing the metabolic profiles of treated and untreated cells or organisms, researchers can infer the compound's effects on cellular processes. This can provide crucial insights into its mechanism of action and potential off-target effects. researchgate.net The integration of these omics datasets can help build comprehensive models of the compound's biological activity. mdpi.comnih.gov

    Emerging Computational Approaches for Compound Optimization

    Computational chemistry and molecular modeling offer powerful tools for the optimization of lead compounds like this compound. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be employed to design new analogs with improved properties. nih.govmdpi.com

    QSAR models can be developed to correlate the structural features of a series of related compounds with their biological activity. This allows for the prediction of the activity of novel, untested compounds. Molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives to a specific protein target. oup.comnih.gov These predictions can guide the rational design of more potent and selective molecules by identifying key interactions that can be enhanced. mdpi.com

    Table 2: Hypothetical Computational Optimization Strategy for this compound

    Computational ApproachObjectivePotential Outcome
    Molecular Docking Predict binding mode and affinity to a target protein.Identification of key amino acid residues for interaction and a ranked list of potential analogs.
    QSAR Modeling Correlate structural properties with biological activity.A predictive model to guide the design of new compounds with enhanced activity.
    Molecular Dynamics (MD) Simulation Assess the stability of the compound-protein complex over time.Understanding of the dynamic interactions and conformational changes upon binding. mdpi.com
    ADME/Tox Prediction In silico assessment of absorption, distribution, metabolism, excretion, and toxicity.Early identification of potential liabilities and guidance for structural modifications to improve drug-like properties.

    This table outlines a potential computational workflow for the optimization of this compound.

    Novel Synthetic Strategies for Sustainable and Efficient Production

    The development of green and sustainable synthetic methods is a key goal in modern chemistry. For the production of this compound, future research could focus on novel strategies that are more environmentally friendly and efficient than traditional methods. researchgate.netresearchgate.net

    This could involve the use of catalysis to improve reaction efficiency and reduce waste. For instance, the use of ultrasound in conjunction with a catalyst like aluminum powder has been shown to be an efficient method for the synthesis of anilides. tandfonline.com Another approach is the development of electrochemical methods for key transformations, which can avoid the use of stoichiometric reagents. nih.gov Furthermore, exploring biomass-derived starting materials could offer a more sustainable route to anilide synthesis. rsc.org The use of safer, greener solvents and the reduction of energy consumption would also be important considerations in developing a more sustainable process. researchgate.net

    Exploration of this compound as a Chemical Biology Probe

    Small molecules are powerful tools for studying biological systems. frontiersin.orgfrontiersin.org this compound, if found to have a specific biological target, could be developed into a chemical probe to interrogate its function. rsc.org This would involve modifying the structure of the compound to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, while retaining its biological activity. rsc.org

    Such a probe could be used in a variety of applications, including fluorescence microscopy to visualize the subcellular localization of its target, or in affinity chromatography to isolate and identify the target protein from a complex mixture. nih.gov The development of a chemical probe based on the this compound scaffold would represent a significant step towards understanding its biological role and could open up new avenues for therapeutic intervention. frontiersin.orgrsc.org

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic conditions for achieving high-purity N-(3-methoxyphenyl)propanamide?

    • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as amidation or condensation. Key steps include:

    • Temperature Control : Maintaining 60–80°C during coupling reactions to minimize side products .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
    • Purification : Thin-layer chromatography (TLC) and column chromatography ensure purity (>95% by HPLC) .
    • Characterization : NMR (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .

    Q. Which analytical techniques are essential for characterizing This compound and its derivatives?

    • Methodological Answer :

    • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity .
    • Infrared Spectroscopy (IR) : Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
    • Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns .
    • X-ray Crystallography : Resolves crystal structure for stereochemical analysis (if applicable) .

    Q. How can researchers ensure reproducibility in synthesizing This compound derivatives?

    • Methodological Answer :

    • Standardized Protocols : Document reaction parameters (time, solvent ratios, catalyst loading) .
    • Quality Control : Use TLC for real-time monitoring and HPLC for batch consistency .
    • Reagent Purity : Source >98% purity reagents to avoid side reactions .

    Advanced Research Questions

    Q. What strategies resolve contradictions in proposed mechanisms of action for This compound derivatives?

    • Methodological Answer :

    • Comparative Studies : Test structural analogs to isolate pharmacophores (e.g., methoxy vs. nitro substituents) .
    • Computational Modeling : Molecular docking predicts binding affinities to biological targets (e.g., enzymes) .
    • Pathway Inhibition Assays : Use siRNA or CRISPR to validate target engagement in cellular models .
    • Data Triangulation : Cross-reference NMR/kinetic data with in vivo efficacy .

    Q. How can structural modifications enhance the biological activity of This compound?

    • Methodological Answer :

    • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) to improve receptor affinity .
    • Bioisosteric Replacement : Replace methoxy with trifluoromethoxy to enhance metabolic stability .
    • Hybrid Molecules : Conjugate with benzothiazole or furan moieties for dual-target activity .
    • SAR Studies : Quantify activity changes using IC₅₀ values in dose-response assays .

    Q. What in silico methods predict the pharmacokinetic properties of This compound analogs?

    • Methodological Answer :

    • ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity .
    • Molecular Dynamics (MD) : Simulate membrane permeability and blood-brain barrier penetration .
    • QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with bioavailability .

    Contradiction Analysis & Experimental Design

    Q. How should researchers address discrepancies in reported biological activities of This compound analogs?

    • Methodological Answer :

    • Batch Reproducibility : Re-synthesize compounds under identical conditions to confirm activity .
    • Assay Standardization : Use cell lines with consistent passage numbers and ATP-based viability assays .
    • Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay) to identify outliers .

    Q. What experimental designs validate the selectivity of This compound for its molecular targets?

    • Methodological Answer :

    • Competitive Binding Assays : Use radiolabeled ligands to quantify receptor occupancy .
    • Off-Target Screening : Employ kinase/GPCR profiling panels (e.g., Eurofins) .
    • Cryo-EM/Co-crystallization : Resolve ligand-target complexes to identify binding motifs .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.